molecular formula C16H11NO4 B8799770 1-Methoxycarbonylamino-anthraquinone CAS No. 61059-30-1

1-Methoxycarbonylamino-anthraquinone

Cat. No. B8799770
Key on ui cas rn: 61059-30-1
M. Wt: 281.26 g/mol
InChI Key: GTCKJXWUHLBZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062875

Procedure details

135.5 g (0.5 mole) of 4-methoxycarbonylamino-anthrone in 1.5 liters of water are warmed to 70° C. After adding 50 ml of potassium water glass (d = 1.25), 400 ml of a hydrogen peroxide solution which contains 80 g per liter are added dropwise. The mixture is then stirred until the thin layer chromatogram of a sample which is withdrawn indicates the end of the reaction. In the course of the oxidation, the suspension has developed an intense reddish-tinged yellow color. The suspension is filtered and the product is washed until neutral and dried. 130.4 g (= 92.8%) of 1-methoxycarbonylamino-anthraquinone are obtained / melting point 214° C (from nitrobenzene).
Quantity
135.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C:6]1[C:19]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:20])[C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:4].[O-:21][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+].OO>O>[CH3:1][O:2][C:3]([NH:5][C:6]1[C:19]2[C:18](=[O:21])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:20])[C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:4] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
135.5 g
Type
reactant
Smiles
COC(=O)NC1=CC=CC=2C(C3=CC=CC=C3CC12)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred until the thin layer chromatogram of a sample which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
CUSTOM
Type
CUSTOM
Details
is withdrawn
CUSTOM
Type
CUSTOM
Details
the end of the reaction
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the product is washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130.4 g
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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